3-Amino-2-(methylamino)propanoic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

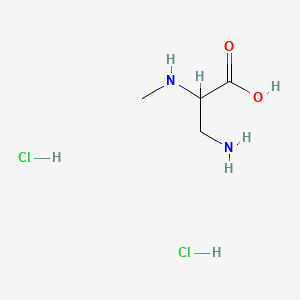

3-Amino-2-(methylamino)propanoic acid dihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2O2 It is a derivative of amino acids and is often used in research settings due to its unique properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methylamino)propanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the use of 3-Amino-2-(methylamino)propanoic acid as the primary starting material.

Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

Automated Reaction Systems: Automated systems are employed to control the reaction conditions precisely, ensuring consistent quality and yield.

Purification and Quality Control: Advanced purification methods such as chromatography are used, followed by rigorous quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(methylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(methylamino)propanoic acid dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in biochemical pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 3-Amino-2-(methylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its use in research or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-3-(methylamino)propanoic acid hydrochloride

- 3-Amino-2-(dimethylamino)propanoic acid dihydrochloride

- 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride

Uniqueness

3-Amino-2-(methylamino)propanoic acid dihydrochloride is unique due to its specific structural features and reactivity

Biologische Aktivität

3-Amino-2-(methylamino)propanoic acid dihydrochloride, also known as 2-amino-3-(methylamino)propanoic acid (BMAA), is a beta-amino acid that has garnered attention for its potential biological activities. This compound is structurally similar to other amino acids but possesses unique properties due to the presence of an additional amino group. Research has focused on its pharmacological effects, particularly in neurobiology and its implications in neurodegenerative diseases.

The molecular formula of this compound is C4H10Cl2N2O2. It is a white crystalline powder that is soluble in water, making it suitable for various biological assays.

BMAA acts primarily as an excitatory amino acid, influencing neurotransmitter systems within the central nervous system. Its mechanism of action is thought to involve:

- Glutamate Receptor Modulation : BMAA has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity.

- Neurotoxicity : Some studies suggest that BMAA may induce neurotoxic effects, potentially contributing to the development of conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease due to its excitotoxic properties .

Neuropharmacological Effects

Research indicates that BMAA may have significant neuropharmacological effects:

- Excitatory Neurotransmission : BMAA can enhance excitatory neurotransmission by mimicking glutamate, leading to increased neuronal firing rates in certain brain regions.

- Neurodegenerative Disease Association : Epidemiological studies have linked BMAA exposure to higher incidences of ALS and other neurodegenerative diseases, particularly in populations consuming cycad seeds, which naturally contain BMAA .

Bioavailability and Pharmacokinetics

Studies have demonstrated that BMAA has high oral bioavailability. In a study involving cynomolgus monkeys, approximately 80% of administered BMAA was absorbed into systemic circulation after oral dosing, indicating effective gastrointestinal absorption and distribution .

Case Studies

- Epidemiological Studies : Research conducted in the Western Pacific region has shown a correlation between dietary intake of cycad plants (which contain BMAA) and increased rates of ALS-PD. This association highlights the potential risks associated with BMAA consumption .

- Animal Models : In rat models, BMAA administration resulted in significant alterations in motor function and behavior, supporting the hypothesis that it may contribute to neurodegeneration through excitotoxic mechanisms .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| BMAA | BMAA Structure | Excitatory neurotransmitter; linked to ALS |

| Glutamate | Glutamate Structure | Primary excitatory neurotransmitter; essential for cognitive functions |

| Aspartate | Aspartate Structure | Excitatory neurotransmitter; involved in synaptic plasticity |

Eigenschaften

CAS-Nummer |

17289-22-4 |

|---|---|

Molekularformel |

C4H11ClN2O2 |

Molekulargewicht |

154.59 g/mol |

IUPAC-Name |

3-amino-2-(methylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H |

InChI-Schlüssel |

TUZJUNUBLHLFOR-UHFFFAOYSA-N |

SMILES |

CNC(CN)C(=O)O.Cl.Cl |

Kanonische SMILES |

CNC(CN)C(=O)O.Cl |

Reinheit |

95% |

Synonyme |

Propionic acid, 3-amino-2-(methylamino)-, dihydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.